molecular formula C18H22N2O3 B2910651 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea CAS No. 1396761-73-1

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea

Cat. No. B2910651
CAS RN: 1396761-73-1
M. Wt: 314.385
InChI Key: VFFOIXKSDVUWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea, commonly known as EPPU, is a synthetic compound that belongs to the class of urea derivatives. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of EPPU is not fully understood. However, it has been proposed that EPPU exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. EPPU also inhibits the activity of COX-2, an enzyme that is involved in the synthesis of prostaglandins, which are mediators of inflammation. In addition, EPPU induces apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that are involved in programmed cell death.
Biochemical and Physiological Effects:
EPPU has been shown to have several biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibits the activity of COX-2. EPPU also induces apoptosis in cancer cells and inhibits tumor growth in animal models. Moreover, EPPU has been shown to possess anti-viral activity against several viruses, including influenza virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

EPPU has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its various biological activities. However, EPPU also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.

Future Directions

There are several future directions for the study of EPPU. One direction is to further elucidate its mechanism of action at the molecular level. Another direction is to investigate its efficacy and safety in animal models of human diseases, such as cancer and viral infections. Moreover, the development of novel derivatives of EPPU with improved biological activities and pharmacokinetic properties is also an area of future research.
Conclusion:
In conclusion, EPPU is a synthetic compound that possesses various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been extensively studied for its various biological activities, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on EPPU may lead to the development of novel therapeutics for various human diseases.

Synthesis Methods

EPPU can be synthesized by reacting 4-ethoxyphenyl isocyanate with 3-hydroxy-3-phenylpropylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is then dehydrated to form the final product. The purity of EPPU can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

EPPU has been extensively studied for its various biological activities. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It also exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Moreover, EPPU has been shown to possess anti-viral activity against several viruses, including influenza virus and herpes simplex virus.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-2-23-16-10-8-15(9-11-16)20-18(22)19-13-12-17(21)14-6-4-3-5-7-14/h3-11,17,21H,2,12-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFOIXKSDVUWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-phenylpropyl)urea

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